![molecular formula C12H15NO4S B362318 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine CAS No. 301859-77-8](/img/structure/B362318.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, also known as DBS-33, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a high affinity for various enzymes and receptors in the body. In
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its binding to the active site of various enzymes and receptors in the body. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or receptor. This results in a decrease in the activity of the enzyme or receptor, which can have various physiological effects depending on the target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine are dependent on the target enzyme or receptor. Inhibition of carbonic anhydrase IX has been shown to result in decreased tumor growth and increased sensitivity to chemotherapy in cancer cells. Inhibition of fatty acid amide hydrolase has been studied for its potential use in the treatment of pain and inflammation. Inhibition of the serotonin transporter and dopamine transporter has been shown to have potential use in the treatment of depression and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is its high affinity for various enzymes and receptors, which makes it a potent inhibitor. Additionally, its sulfonamide group allows for easy modification to create analogs with improved potency or selectivity. However, one limitation is that its mechanism of action is dependent on the target enzyme or receptor, which can make it difficult to predict its effects in vivo.
Zukünftige Richtungen
For the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine include the development of analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to determine its potential use in the treatment of various diseases, including cancer, pain, inflammation, depression, and addiction. Finally, studies are needed to determine the safety and pharmacokinetics of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine in vivo, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves a multi-step process that begins with the preparation of 1,2-dimethoxybenzene. This is followed by the reaction of 1,2-dimethoxybenzene with 1,3-dibromopropane to form 1-(2,3-dibromopropoxy)-2-methoxybenzene. The next step involves the reaction of 1-(2,3-dibromopropoxy)-2-methoxybenzene with sodium hydride to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Finally, the sulfonamide group is introduced through the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol with p-toluenesulfonyl chloride and pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been studied for its potential use as an inhibitor of various enzymes and receptors in the body. It has been shown to have a high affinity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has also been studied as an inhibitor of fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been shown to have activity against the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.